1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core conjugated to a substituted quinoline moiety. The quinoline component includes an 8-chloro substituent and a 4-hydroxyl group, which are critical for its pharmacological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to modulate biological targets such as enzymes and receptors. The compound’s distinct functional groups—chlorine (enhancing lipophilicity), hydroxyl (enabling hydrogen bonding), and the carboxamide (providing metabolic stability)—make it a candidate for therapeutic applications, particularly in infectious diseases or cancer .
Properties
IUPAC Name |
1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-1-2-10-13(12)19-8-11(14(10)21)16(23)20-6-4-9(5-7-20)15(18)22/h1-3,8-9H,4-7H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYOJCLPHCQMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 8-chloro-4-hydroxyquinoline and piperidine-4-carboxylic acid.
Coupling Reaction: The 8-chloro-4-hydroxyquinoline is first activated by converting it into an acyl chloride using thionyl chloride (SOCl₂).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, quinoline-based compounds have been studied for their effectiveness against various bacterial strains, including resistant strains, due to their ability to disrupt bacterial cell wall synthesis and function .
-
Anticancer Properties
- Quinoline derivatives have been explored for their anticancer activities. Studies show that compounds similar to 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide may inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
-
Enzyme Inhibition
- This compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in cancer progression and microbial resistance. For example, certain studies have demonstrated that quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
- Neuroprotective Effects
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry highlighted the synthesis of various hydroxyquinoline derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the quinoline structure significantly enhanced antimicrobial potency, suggesting similar potential for this compound .
Case Study 2: Cancer Cell Proliferation Inhibition
Research on related quinoline compounds demonstrated their effectiveness in inhibiting the growth of various cancer cell lines through apoptosis induction. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, confirming the anticancer potential of these compounds .
Mechanism of Action
The mechanism of action of 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Carboxamide Cores
Compound A : 1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide
- Key Features : Benzofuropyrimidine core, 3-chloro-4-fluorobenzyl substituent.
- Comparison: Unlike the target compound’s quinoline group, Compound A’s benzofuropyrimidine moiety may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
- Biological Activity : Demonstrated inhibitory activity against kinases involved in cancer progression .
Compound B : 1-{[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide
- Key Features : Pyrazole-pyrrole hybrid substituent, fluorine atom.
- Comparison: The pyrazole-pyrrole system offers multiple hydrogen-bonding sites, contrasting with the quinoline’s planar aromatic system. Fluorine substitution enhances membrane permeability, similar to the chlorine in the target compound.
- Biological Activity : Shows promise in inflammation pathways due to interactions with cyclooxygenase-2 (COX-2) .
Compound C : Ethyl 1-[3-(4-Chlorobenzenesulfonyl)-6-Fluoroquinolin-4-yl]piperidine-3-carboxylate
- Key Features: Quinoline core with sulfonyl and fluorine groups, ethyl ester.
- The ethyl ester improves bioavailability but may reduce metabolic stability.
- Biological Activity: Active against viral proteases, attributed to the quinoline-sulfonyl pharmacophore .
Functional Group Modifications and Impact
*Estimated based on structural formula.
Substituent Effects on Pharmacokinetics
- Chlorine vs. Fluorine : Chlorine (target compound) increases lipophilicity and prolongs half-life but may elevate toxicity. Fluorine (Compound B, C) enhances target binding via electronegativity without significant metabolic interference .
- Hydroxyl vs. Sulfonyl : The hydroxyl group (target) enables hydrogen bonding with polar residues, while sulfonyl groups (Compound C) favor ionic interactions, altering target selectivity .
- Carboxamide Stability : The carboxamide group in the target compound and analogues reduces first-pass metabolism compared to ester derivatives (e.g., Compound C’s ethyl ester) .
Research Findings and Mechanistic Insights
Target Compound’s Putative Mechanisms
- Kinase Inhibition: The quinoline moiety may intercalate into ATP-binding pockets of kinases, similar to reported quinoline derivatives .
- Antimicrobial Activity: Chlorine’s electron-withdrawing effect disrupts bacterial membrane proteins, as seen in chlorinated quinolines .
Comparative Efficacy in Disease Models
- Compound B : Reduced inflammation in murine models (IC₅₀ = 0.8 µM for COX-2) due to fluorine-enhanced bioavailability.
- CP-945,598 : Demonstrated anti-obesity effects via CB1 receptor blockade (Ki = 2.3 nM), highlighting piperidine-carboxamide versatility in CNS targets.
Biological Activity
The compound 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its unique combination of functional groups, including a chloro group, hydroxyl group, and a piperidine ring, suggests various pharmacological applications.
Antimicrobial Activity
Research indicates that quinoline derivatives, such as the one , often exhibit significant antimicrobial properties. A study showed that compounds with similar structural motifs demonstrated moderate to high activity against various bacterial strains, with IC50 values ranging from to against Plasmodium falciparum, suggesting potential antimalarial properties .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Quinoline derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, derivatives similar to this compound have shown significant inhibition of COX-2 with IC50 values ranging from to . This indicates that modifications in the quinoline structure can enhance its anti-inflammatory potential.
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T47D cells. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .
Case Studies
-
Antimalarial Evaluation
A series of quinoline derivatives were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to enhanced potency compared to standard treatments like chloroquine . -
COX Inhibition Studies
In vitro studies demonstrated that several quinoline derivatives exhibited selective inhibition of COX-2 over COX-1, which is critical for reducing side effects associated with non-selective NSAIDs .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline with amino side chains | Antimalarial, antiviral |
| Mepenzolate Bromide | Piperidine structure | Anticholinergic |
| 8-Hydroxyquinoline | Hydroxylated quinoline | Antimicrobial |
| This compound | Chloro and hydroxyl groups; piperidine ring | Potentially anti-inflammatory and anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling the quinoline moiety (8-chloro-4-hydroxyquinoline-3-carboxylic acid) with piperidine-4-carboxamide via amide bond formation. Key steps include:
- Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBT) to form an acyl chloride or active ester intermediate.
- Coupling with piperidine-4-carboxamide under inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis .
- Temperature control (0–25°C) and solvent selection (e.g., DCM or THF) are critical to suppress side reactions.
- Data : Yields >80% are achievable with purification via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR to resolve signals from the quinoline (aromatic protons at δ 7.5–8.5 ppm) and piperidine (methylene protons at δ 1.5–3.0 ppm) moieties .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]: ~404.3 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Synthesize analogs with variations in the quinoline (e.g., substituent position) or piperidine (e.g., N-alkylation) regions.
- Test in vitro against target enzymes (e.g., carbonic anhydrase or kinase assays) using fluorescence-based activity assays .
- Key Parameters : IC, binding affinity (K), and selectivity ratios against off-target proteins.
- Example : Piperidine-4-carboxamide derivatives with halogen substitutions show enhanced binding to hydrophobic enzyme pockets .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., PDB: 1XM6 for carbonic anhydrase).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) properties with experimental IC data .
Q. How does metabolic stability impact the pharmacokinetic profile of this compound?
- Methodology :
- In Vitro Assays : Incubate with human liver microsomes (HLM) or recombinant CYP450 isoforms (e.g., CYP3A4) to identify major metabolites .
- LC-MS/MS : Quantify parent compound depletion and metabolite formation (e.g., hydroxylation or dechlorination products) .
- Key Metrics : Half-life (t) and intrinsic clearance (Cl) predict hepatic extraction ratio.
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?
- Methodology :
- Replicate procedures under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Validate biological assays using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Statistical Analysis : Use ANOVA or Student’s t-test to compare replicate datasets (p < 0.05).
Handling and Stability
Q. What are the critical storage and handling protocols to maintain compound integrity?
- Methodology :
- Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the amide bond.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Formulation Challenges
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodology :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexation.
- Synthesize water-soluble prodrugs (e.g., phosphate esters of the hydroxyquinoline group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
